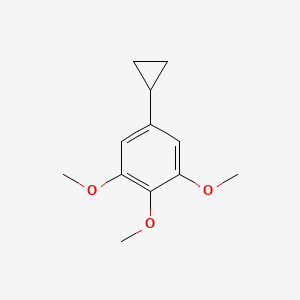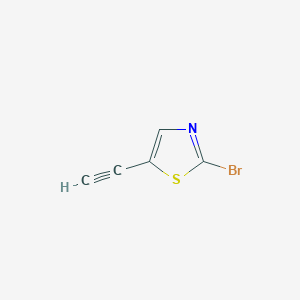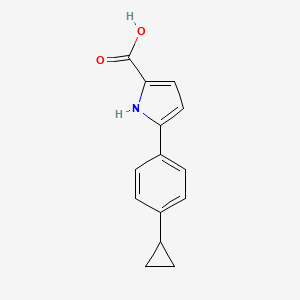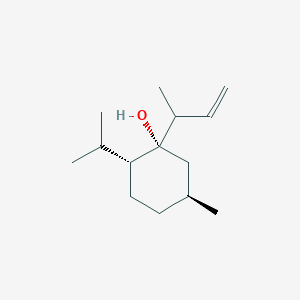
Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ヒドロキシメチル)-2-メチルモルホリン-4-カルボン酸tert-ブチルは、tert-ブチル基、ヒドロキシメチル基、モルホリン環を特徴とする化合物です。
準備方法
合成経路および反応条件
2-(ヒドロキシメチル)-2-メチルモルホリン-4-カルボン酸tert-ブチルの合成は、通常、様々な前駆体から始まる多段階反応を伴います。一般的な方法の1つは、制御された条件下でクロロギ酸tert-ブチルを2-(ヒドロキシメチル)-2-メチルモルホリンと反応させることを含みます。この反応は通常、トリエチルアミンなどの塩基の存在下で行われ、目的の生成物の形成を促進します。
工業生産方法
2-(ヒドロキシメチル)-2-メチルモルホリン-4-カルボン酸tert-ブチルの工業生産は、フローマイクロリアクターシステムの使用を含む場合があります。 これらのシステムは、従来のバッチプロセスと比較して、効率性、汎用性、持続可能性などの利点を提供します .
化学反応の分析
反応の種類
2-(ヒドロキシメチル)-2-メチルモルホリン-4-カルボン酸tert-ブチルは、次のような様々な化学反応を起こすことができます。
酸化: ヒドロキシメチル基は、カルボン酸誘導体を形成するように酸化することができます。
還元: この化合物は、アルコール誘導体を形成するように還元することができます。
置換: 適切な条件下で、tert-ブチル基を他の官能基と置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、求核剤などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシメチル基の酸化はカルボン酸を生成し、還元はアルコールを生成することができます。
科学的研究の応用
2-(ヒドロキシメチル)-2-メチルモルホリン-4-カルボン酸tert-ブチルには、いくつかの科学研究における応用があります。
化学: 有機合成における中間体として、およびカルボン酸の保護基として使用されます。
生物学: この化合物の誘導体は、その潜在的な生物学的活性および生体分子との相互作用について研究されています。
医学: 薬物候補または医薬品のための構成要素としてのその可能性を探索するために研究が進められています。
作用機序
2-(ヒドロキシメチル)-2-メチルモルホリン-4-カルボン酸tert-ブチルの作用機序は、特定の分子標的および経路との相互作用を含みます。tert-ブチル基は保護基として作用することができ、ヒドロキシメチル基は様々な化学反応に関与することができます。 モルホリン環は安定性を提供し、特定の条件下で化合物の反応性を高めます .
類似化合物との比較
類似化合物
2-(ヒドロキシメチル)ピペラジン-1-カルボン酸tert-ブチル: 構造は似ていますが、モルホリン環ではなくピペラジン環を特徴としています。
4-(ヒドロキシメチル)ピペリジン-1-カルボン酸tert-ブチル: ピペリジン環を含み、同様の用途で使用されます。
独自性
2-(ヒドロキシメチル)-2-メチルモルホリン-4-カルボン酸tert-ブチルは、官能基の特定の組み合わせとモルホリン環の存在によりユニークです。 この構造は、様々な研究および産業用途で貴重な、独特の化学的性質と反応性パターンをもたらします .
特性
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-11(4,7-12)8-13/h13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRXUYDZTBMGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)







![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
